Dimethyldioctadecylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as virtually insoluble in water.solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61374. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl(dioctadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZZEXDLIUJMMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80NCl, C38H80ClN | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14357-21-2 (Parent) | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026771 | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Virtually insoluble in water., Solubility in water: none | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 88 °C): 0.84 g/cm³ | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Powder | |

CAS No. |

107-64-2 | |

| Record name | Distearyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talofloc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM9573ZX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dimethyldioctadecylammonium Chloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium chloride (DODAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a diverse range of applications in research and industry.[1][2] Its amphiphilic nature, characterized by a positively charged hydrophilic head group and two long hydrophobic octadecyl chains, drives its self-assembly into supramolecular structures such as micelles and liposomes in aqueous environments. This property makes it a valuable component in the formulation of drug delivery systems, an antimicrobial agent, and a tool in various nanotechnology applications.[3] This technical guide provides an in-depth overview of the core basic properties of DODAC, with a focus on its physicochemical characteristics, experimental characterization protocols, and its mechanism of interaction with cellular systems.

Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Synonyms | Distearyldimonium chloride, DODMAC, DSDMAC | [2][4] |

| CAS Number | 107-64-2 | [3] |

| Molecular Formula | C₃₈H₈₀ClN | [3][5] |

| Molecular Weight | 586.50 g/mol | [5] |

| Appearance | White to yellowish waxy solid or paste | [3][6] |

| Melting Point | 45 °C | [6] |

| Boiling Point | 320 °C | [6] |

| Density | 0.9100 g/cm³ | [6] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Generally insoluble | [6] |

| Organic Solvents | ||

| Hexane | Highly soluble | [6] |

| Dichloromethane | Highly soluble | [6] |

| Chloroform (B151607) | Highly soluble | [6] |

| Isopropyl Alcohol | Soluble | [7] |

Experimental Protocols

Accurate characterization of DODAC and its formulations is crucial for its effective application. The following sections detail the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles. This is a critical parameter for any application involving the self-assembly of DODAC.

1. Conductivity Method

This method is suitable for ionic surfactants like DODAC and relies on the change in the molar conductivity of the solution as a function of concentration.

-

Principle: Below the CMC, DODAC exists primarily as monomers, and the molar conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of larger, less mobile micelles leads to a significant change in the slope of this relationship. The intersection of the two linear portions of the plot of molar conductivity versus the square root of concentration indicates the CMC.

-

Apparatus: Conductivity meter, thermostated water bath, magnetic stirrer, volumetric flasks, and pipettes.

-

Procedure:

-

Prepare a stock solution of DODAC in deionized water.

-

Prepare a series of dilutions from the stock solution.

-

Equilibrate each solution to a constant temperature (e.g., 25 °C) in the water bath.

-

Measure the conductivity of each solution.

-

Plot the molar conductivity (Λ) against the square root of the concentration (√c).

-

Determine the CMC from the breakpoint in the plot.

-

2. Fluorescence Spectroscopy with Pyrene (B120774) Probe

This is a highly sensitive method that utilizes the change in the fluorescence spectrum of a hydrophobic probe, such as pyrene, upon its incorporation into the hydrophobic core of micelles.

-

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a decrease in the I₁/I₃ ratio. Plotting the I₁/I₃ ratio against the logarithm of the DODAC concentration allows for the determination of the CMC from the inflection point of the resulting sigmoidal curve.

-

Apparatus: Fluorescence spectrophotometer, quartz cuvettes, volumetric flasks, and pipettes.

-

Reagents: Pyrene (recrystallized from ethanol), DODAC, and deionized water.

-

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of DODAC solutions of varying concentrations in deionized water.

-

Add a small aliquot of the pyrene stock solution to each DODAC solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the organic solvent concentration is minimal to avoid affecting micellization.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution (excitation wavelength typically around 335 nm).

-

Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DODAC concentration.

-

The CMC is determined from the midpoint of the transition in the sigmoidal plot.

-

Preparation and Characterization of DODAC Vesicles (Liposomes)

DODAC is frequently used to prepare cationic liposomes for drug and gene delivery applications.

1. Thin-Film Hydration Method

-

Principle: A lipid film containing DODAC (and potentially other lipids like cholesterol) is formed by evaporating an organic solvent. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). These can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

-

Apparatus: Rotary evaporator, round-bottom flask, sonicator (probe or bath), extrusion equipment (optional).

-

Procedure:

-

Dissolve DODAC and any other lipids in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer by gentle rotation above the lipid's phase transition temperature. This will form a suspension of MLVs.

-

For SUVs, the MLV suspension can be sonicated. For LUVs of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size.

-

2. Characterization of Vesicle Size and Zeta Potential

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the vesicles, while Electrophoretic Light Scattering (ELS) is used to determine their zeta potential, which is a measure of their surface charge.

-

Apparatus: A DLS and ELS instrument (e.g., a Zetasizer).

-

Procedure:

-

Dilute the prepared DODAC vesicle suspension with the same buffer used for hydration to an appropriate concentration for measurement.

-

Transfer the diluted sample to a suitable cuvette.

-

Perform DLS measurements to obtain the particle size distribution and the average hydrodynamic diameter.

-

Perform ELS measurements to obtain the zeta potential. The positive value of the zeta potential confirms the cationic nature of the DODAC vesicles.

-

Mechanism of Action and Cellular Interactions

While DODAC does not appear to activate specific intracellular signaling pathways in the classical sense of a ligand-receptor interaction, its potent biological effects are primarily attributed to its interaction with and disruption of cellular membranes.

Membrane Interaction and Disruption

The cationic headgroup of DODAC facilitates its initial electrostatic attraction to the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins. The long hydrophobic tails then insert into the lipid bilayer, leading to a series of events that compromise membrane integrity.

Experimental Workflow for Assessing Cellular Response

To investigate the cellular response to DODAC treatment, a logical experimental workflow can be followed to assess cytotoxicity and the mechanism of cell death.

Conclusion

This compound is a versatile cationic surfactant with well-defined physicochemical properties that underpin its utility in a variety of scientific and industrial applications. Its ability to self-assemble into cationic vesicles makes it a particularly important tool in the development of advanced drug delivery systems. Understanding the methodologies for its characterization and its primary mechanism of action through membrane disruption is essential for harnessing its full potential in research and development. This guide provides a foundational resource for professionals working with this important quaternary ammonium compound.

References

What is Dimethyldioctadecylammonium chloride used for in research

An In-depth Technical Guide to the Research Applications of Dimethyldioctadecylammonium Chloride

This compound, commonly abbreviated as DODAC or DSDMAC (Distearyldimonium chloride), is a versatile quaternary ammonium (B1175870) salt with a wide range of applications in scientific research.[1][2] As a cationic surfactant, its molecular structure, featuring a positively charged nitrogen center attached to two long octadecyl hydrocarbon chains, allows it to self-assemble and interact with biological membranes and negatively charged molecules.[2][3] This unique characteristic makes it an invaluable tool for researchers in drug delivery, gene therapy, and vaccinology.

This guide provides a detailed overview of the primary research uses of DODAC, supported by quantitative data, experimental protocols, and diagrams illustrating key mechanisms and workflows.

Core Research Applications

Drug Delivery Systems

DODAC is a fundamental component in the development of advanced drug delivery systems, particularly liposomes and nanoparticles.[4][5] Its primary function is to encapsulate therapeutic agents, enhancing their stability, bioavailability, and targeting capabilities.

Mechanism of Action: In aqueous solutions, DODAC molecules spontaneously self-assemble into vesicles or liposomes, which are hollow spherical structures with a bilayer membrane similar to that of biological cells.[5] These vesicles can encapsulate both hydrophilic drugs within their aqueous core and hydrophobic drugs within the lipid bilayer.[5]

A key advantage of DODAC-based carriers is their cationic nature.[5] Many pathological cells, such as cancer cells, have a more negatively charged surface than normal cells.[5] The positive charge of DODAC liposomes facilitates electrostatic attraction to these target cells, increasing local drug concentration and potentially reducing systemic toxicity.[5][6] Upon cellular uptake, typically via endocytosis, DODAC aids in the rupture or fusion of the endosomal membrane, a critical step for releasing the drug cargo into the cytoplasm to exert its therapeutic effect.[5]

Gene Delivery and Transfection

In the field of gene therapy, DODAC serves as a non-viral vector for delivering nucleic acids (e.g., plasmid DNA, mRNA, siRNA) into cells, a process known as transfection.[7][8] Cationic lipids like DODAC are essential for overcoming the natural repulsion between negatively charged nucleic acids and the anionic cell membrane.

Mechanism of Action: DODAC is mixed with nucleic acids to form complexes called lipoplexes. The positive charge of DODAC neutralizes the negative charge of the DNA or RNA, condensing the genetic material into compact, stable particles.[5] This process not only facilitates passage across the cell membrane but also protects the nucleic acids from degradation by nucleases.[5][8] The resulting DNA-lipid particles (DLPs) are then taken up by cells, allowing the genetic material to be released and expressed.[9] This method has been shown to be highly efficient for transient gene expression in various cell lines.[10]

Vaccine Adjuvants

DODAC is increasingly being explored as a component of vaccine adjuvants, particularly within lipid nanoparticle (LNP) formulations for next-generation vaccines, such as mRNA vaccines.[5][11] Adjuvants are critical for enhancing the immunogenicity of modern vaccines that use purified antigens, which may not be sufficiently potent on their own.[11][12]

Mechanism of Action: As a "nano-adjuvant," DODAC-containing nanoparticles can encapsulate or adsorb vaccine antigens.[11] This formulation offers several advantages:

-

Increased Stability: It protects the antigen from premature degradation.[11][13]

-

Enhanced Cellular Uptake: The particulate nature of the nanoparticles facilitates uptake by antigen-presenting cells (APCs), which are crucial for initiating an immune response.[12]

-

Controlled Release: The formulation can be designed for sustained release of the antigen, prolonging the immune response.[11][12]

In mRNA vaccines, cationic lipids like DODAC are a key component of the LNP delivery system, responsible for protecting the fragile mRNA molecule and delivering it into host cells for translation into the target antigen.[5][13]

Surfactant and Research Chemical

Beyond biomedical applications, DODAC's properties as a double-chain cationic surfactant are utilized in various research and industrial contexts.[2][3] It is known to form stable emulsions and can be used to create hydrophobic surface coatings.[4] In organic synthesis, it functions as a phase transfer catalyst, accelerating reaction rates in multiphase systems.[2][14] It is also noted as a useful quaternary ammonium salt in proteomics research.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the physicochemical properties and biological activity of DODAC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 107-64-2 | [1][4] |

| Molecular Formula | C₃₈H₈₀ClN | [1][4] |

| Molecular Weight | 586.5 g/mol | [1][4] |

| Appearance | Colorless to light yellow paste | [4] |

| Melting Temperature (Tm) | ~45.1 °C in water | [3] |

Table 2: Biological and Formulation Data

| Parameter | Value/Observation | Context | Reference |

| Transfection Efficiency | 90-95% of cells expressed activity | Using DDAB (a similar cationic surfactant) with CHO-K1 and BHK-21C13 cells | [10] |

| Nanoparticle Size | ~240 nm mean diameter | For PLGA nanoparticles coated with a similar cationic surfactant (DMAB) for DNA delivery | [15] |

| Toxicity (NOEC) | > 5738 mg/kg dw | Chronic toxicity study with Lumbriculus variegatus (Oligochaete) | [16] |

| Toxicity (NOEC) | > 1515 mg/kg dw | Chronic toxicity study with Tubifex tubifex (Oligochaete) | [16] |

| Bioaccumulation Factor | 0.22 and 0.78 | For L. variegatus and T. tubifex, respectively, indicating low bioaccumulation | [16] |

NOEC: No-Observed-Adverse-Effect Concentration. dw: dry weight.

Experimental Protocols

Protocol 1: Preparation of DODAC Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be processed into smaller vesicles.[17][18]

Materials:

-

This compound (DODAC)

-

Co-lipid (e.g., DOPE or Cholesterol), if desired

-

Chloroform (B151607) or a chloroform:methanol solvent mixture

-

Aqueous buffer (e.g., PBS, Tris-HCl)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Bath sonicator or extruder

Methodology:

-

Lipid Dissolution: Dissolve DODAC and any other lipids in chloroform or a suitable organic solvent in a round-bottom flask. Mix thoroughly to ensure a homogenous solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask.[18]

-

Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.

-

Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids (for DODAC, >45°C).[3][18]

-

Vesicle Formation: Agitate the flask by vortexing or manual shaking. The lipid film will swell and hydrate, spontaneously forming multilamellar vesicles (MLVs).[18]

-

Sizing (Optional): To produce smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be further processed.

-

Sonication: Place the suspension in a bath sonicator for 5-10 minutes above the lipid's Tc.

-

Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size using a high-pressure extruder.[18]

-

Protocol 2: In Vitro Gene Transfection using DODAC Lipoplexes

This protocol outlines the general steps for transfecting mammalian cells in culture using DODAC-based lipoplexes.[10][19]

Materials:

-

Prepared DODAC liposomes (from Protocol 1)

-

Plasmid DNA (pDNA) encoding the gene of interest

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Mammalian cells seeded in a multi-well plate

-

Complete growth medium (with serum)

Methodology:

-

Cell Seeding: Plate the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Formation:

-

In one tube, dilute the desired amount of pDNA (e.g., 0.4-1.0 µg) in serum-free medium.

-

In a separate tube, dilute the DODAC liposomes in serum-free medium. The optimal charge ratio of cationic lipid to DNA must be determined empirically but often ranges from 1:1 to 10:1 (+/-).

-

Combine the diluted DNA and diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.

-

-

Transfection:

-

Remove the growth medium from the cells and wash once with PBS.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.

-

-

Post-Transfection:

-

Remove the transfection medium and replace it with fresh, complete growth medium.

-

Return the cells to the incubator for 24-72 hours to allow for gene expression.

-

-

Analysis: Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for a luciferase reporter).

Visualizations

The following diagrams illustrate key pathways and workflows related to the research use of DODAC.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. What is Dioleyldimethyl Ammonium Chloride (DODAC)? - SINOCHEM [sinocheme.com]

- 6. researchgate.net [researchgate.net]

- 7. DODAC|CAS 7212-69-3|DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DODAC, 7212-69-3 | BroadPharm [broadpharm.com]

- 10. Surfactant-mediated gene transfer for animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nanoparticles as Adjuvants in Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of nanomaterials as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dimethyldioctadecylammonium_chloride [chemeurope.com]

- 15. Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioaccumulation and toxicity of a cationic surfactant (DODMAC) in sediment dwelling freshwater invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. romanpub.com [romanpub.com]

- 18. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 19. Synthesis and Characterization of Degradable Multivalent Cationic Lipids with Disulfide-Bond Spacers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium (B77308) chloride (DODAC), also known as distearyldimonium chloride, is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its molecular structure, featuring a positively charged nitrogen atom connected to two long hydrophobic octadecyl chains and two small methyl groups, imparts valuable amphiphilic properties. This unique architecture makes DODAC a versatile compound with applications ranging from a component in fabric softeners and hair conditioners to a crucial ingredient in the formulation of liposomes and other drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure and synthesis of DODAC, complete with detailed experimental protocols and a summary of its key physicochemical properties.

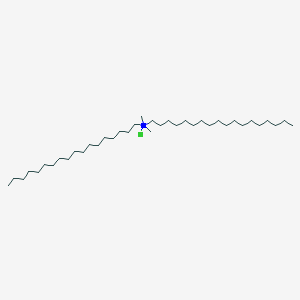

Chemical Structure

Dimethyldioctadecylammonium chloride is characterized by a central nitrogen atom that is covalently bonded to two methyl groups and two octadecyl (C18) alkyl chains. This results in a permanent positive charge on the nitrogen atom, which is balanced by a chloride anion.

IUPAC Name: N,N-dimethyl-N-octadecyloctadecan-1-aminium chloride[1] CAS Number: 107-64-2[1][2] Molecular Formula: C₃₈H₈₀ClN[2][3] Molecular Weight: 586.5 g/mol [4]

The presence of the long, nonpolar octadecyl chains gives the molecule a significant hydrophobic character, while the quaternary ammonium group provides a hydrophilic head. This dual nature is the basis for its surfactant properties and its ability to self-assemble into higher-order structures like micelles and liposomes in aqueous environments.

Physicochemical Properties

The physical and chemical properties of DODAC are crucial for its application in various formulations. A summary of these properties is presented in the table below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributed to the purity of the sample and the measurement conditions.

| Property | Value | References |

| Appearance | White to yellowish waxy solid or powder | [2][4] |

| Melting Point | 45 °C to 160 °C (variable) | [2][5] |

| Boiling Point | ~320 °C | [2] |

| Density | ~0.91 g/cm³ | [2] |

| Solubility in Water | Generally insoluble at room temperature; forms liquid crystalline solutions upon heating to 48°C or higher. | [2][4] |

| Solubility in Organic Solvents | Highly soluble in various organic solvents, including hexane, dichloromethane, and chloroform. | [2] |

Synthesis of this compound

There are two primary synthetic routes for the production of DODAC. The first is a multi-step process starting from stearic acid, a readily available fatty acid. The second, more direct route, involves the quaternization of a pre-formed tertiary amine.

Synthesis Route 1: From Stearic Acid

This pathway involves the conversion of stearic acid into a secondary amine, which is then methylated to yield the final quaternary ammonium salt. This method is often employed in commercial production due to the availability of stearic acid from natural fats and oils.[4]

Experimental Protocol:

Step 1: Synthesis of Stearonitrile (B1677099) from Stearic Acid

-

In a reaction vessel equipped with a stirrer, condenser, and a nitrogen inlet, add stearic acid and a catalytic amount of a suitable catalyst (e.g., zinc oxide).

-

Heat the mixture to a temperature of 280-360 °C while bubbling anhydrous ammonia (B1221849) gas through the molten stearic acid.[6]

-

Water is eliminated during the reaction, and the corresponding stearamide is formed as an intermediate, which is then dehydrated to stearonitrile.

-

The reaction progress can be monitored by measuring the amount of water collected.

-

Upon completion, the crude stearonitrile is purified by distillation under reduced pressure.

Step 2: Synthesis of Distearylamine from Stearonitrile

-

The purified stearonitrile is subjected to catalytic hydrogenation. In a high-pressure reactor, charge the stearonitrile, a suitable hydrogenation catalyst (e.g., a supported nickel or cobalt catalyst), and a solvent if necessary.

-

Pressurize the reactor with hydrogen gas and heat to an appropriate temperature and pressure to facilitate the reduction of the nitrile group to a primary amine (stearylamine).

-

In a subsequent step under different hydrogenation conditions, two equivalents of the primary amine are reacted to form the secondary amine, distearylamine, with the liberation of ammonia.[4]

-

The reaction mixture is then filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude distearylamine can be purified by crystallization or distillation.

Step 3: Quaternization of Distearylamine to this compound

-

Dissolve the purified distearylamine in a suitable solvent, such as isopropanol.[4]

-

Add a base, such as sodium hydroxide, to the solution to neutralize any amine salts that may form.[4]

-

Introduce methyl chloride gas into the reaction mixture under controlled temperature and pressure. This reaction is a nucleophilic substitution where the nitrogen atom of the tertiary amine attacks the methyl group of methyl chloride.

-

The reaction is typically carried out at a temperature of 75-95 °C and a pressure of up to 0.18 MPa for 4 to 6 hours.[7]

-

After the reaction is complete, the mixture is cooled, and any precipitated sodium chloride is removed by filtration.

-

The solvent is then removed under reduced pressure to yield the final product, this compound.

References

- 1. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. bdmaee.net [bdmaee.net]

- 7. CN101914026B - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyldioctadecylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioctadecylammonium chloride (DODMAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with significant applications in research and pharmaceutical sciences. Its unique amphiphilic structure, comprising a positively charged hydrophilic head group and two long hydrophobic octadecyl chains, underpins its utility in a range of applications, most notably as a key component in the formulation of cationic liposomes for drug and gene delivery. This technical guide provides a comprehensive overview of the core physical and chemical properties of DODMAC, detailed experimental protocols for their determination, and insights into its mechanism of action in drug delivery systems.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its behavior in various experimental and formulation contexts.

Nomenclature and Identification

| Parameter | Value |

| Common Name | This compound |

| Synonyms | Distearyldimonium chloride, DODAC, DSDMAC, N,N-Dimethyl-N,N-dioctadecylammonium chloride |

| CAS Number | 107-64-2[1][2] |

| Molecular Formula | C₃₈H₈₀ClN[1][2] |

| Molecular Weight | 586.50 g/mol [1][2] |

| InChI Key | REZZEXDLIUJMMS-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCCCCCCCC--INVALID-LINK--(C)CCCCCCCCCCCCCCCCCC.[Cl-] |

Physicochemical Data

A compilation of key physicochemical data for DODMAC is presented in the following table. These parameters are critical for predicting its behavior in solution, its interaction with biological membranes, and its suitability for various formulation strategies.

| Property | Value |

| Appearance | White to light beige solid or paste-like substance.[3] |

| Melting Point | 160 °C (320 °F; 433 K) (Note: Other sources may report different values, indicating potential variability based on purity and measurement conditions).[4] |

| Boiling Point | Data not well established; likely decomposes at higher temperatures. |

| Solubility | - Water: Practically insoluble.[5] - Organic Solvents: Soluble in polar organic solvents like isopropanol.[3] |

| Octanol-Water Partition Coefficient (logP) | 3.80 (experimentally determined).[5][6] |

| pKa | As a quaternary ammonium salt, DODMAC is a strong electrolyte and is fully ionized across the physiological pH range. It does not have a pKa in the traditional sense for an acid or base. |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure reproducibility and accuracy.

Determination of Melting Point (Capillary Method - OECD 102)

This protocol outlines the determination of the melting point of DODMAC using the capillary method with a metal block apparatus.[7][8][9][10]

Apparatus:

-

Melting point apparatus with a heated metal block and a temperature reader.

-

Glass capillary tubes (closed at one end).

-

Thermometer calibrated to a known standard.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of dry DODMAC is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-4 mm.

-

Measurement:

-

The loaded capillary is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 10-20°C per minute until it is about 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first signs of melting are observed (the point of collapse) and the temperature at which the last solid particle disappears (the clear point) are recorded. The range between these two temperatures is the melting range.

-

-

Data Analysis: The experiment is repeated at least twice, and the average melting range is reported.

Caption: Workflow for Melting Point Determination.

Determination of Water Solubility (Flask Method - OECD 105)

The flask method is suitable for determining the water solubility of substances like DODMAC, which are sparingly soluble in water.[11][12][13]

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge.

-

Analytical method for quantification of DODMAC in water (e.g., HPLC, titration).

Procedure:

-

Preliminary Test: A rough estimate of the solubility is determined to decide the appropriate amount of substance to use in the main test.

-

Main Test:

-

A measured amount of DODMAC, in excess of its estimated solubility, is added to a known volume of deionized water in a glass flask.

-

The flask is sealed and placed in a constant temperature bath (e.g., 25°C) and agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the mixture is allowed to stand for a period to allow for phase separation.

-

-

Sample Analysis:

-

The aqueous phase is carefully separated from the undissolved solid, typically by centrifugation.

-

The concentration of DODMAC in the clear aqueous supernatant is determined using a validated analytical method.

-

-

Data Analysis: The solubility is expressed as the mass of DODMAC per unit volume of water (e.g., g/L or mg/L). The experiment is performed in triplicate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. bdmaee.net [bdmaee.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

Solubility of Dimethyldioctadecylammonium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioctadecylammonium (B77308) chloride (DODAC), a quaternary ammonium (B1175870) salt, is a versatile cationic surfactant with applications ranging from a conditioning agent in personal care products to a phase transfer catalyst in organic synthesis.[1] Its efficacy in various formulations is critically dependent on its solubility characteristics in different media. This technical guide provides a comprehensive overview of the solubility of DODAC in organic solvents, based on currently available data.

Qualitative and Quantitative Solubility Data

Dimethyldioctadecylammonium chloride (DODAC), also known as distearyldimonium chloride, is characterized by its dual nature, possessing two long hydrophobic octadecyl chains and a hydrophilic dimethylammonium chloride head group. This structure dictates its solubility, rendering it generally soluble in a range of organic solvents while being virtually insoluble in water.[2][3][4]

While precise quantitative solubility data for DODAC in a wide array of organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate high solubility in several common organic solvents. The information available from various sources is summarized in the table below.

| Organic Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Alcohols | ||||

| Ethanol | Ethanol | 702 | Soluble | Data not available |

| Isopropanol | Propan-2-ol | 3776 | Soluble | Data not available |

| Halogenated Hydrocarbons | ||||

| Chloroform | Trichloromethane | 6212 | Highly Soluble[4] | Data not available |

| Dichloromethane | Dichloromethane | 6344 | Highly Soluble[4] | Data not available |

| Non-Polar Solvents | ||||

| Hexane | Hexane | 8058 | Highly Soluble[4] | Data not available |

It is important to note that the term "soluble" or "highly soluble" indicates that DODAC can be dissolved in these solvents to a significant extent, which is advantageous for formulation development. However, for precise applications, experimental determination of quantitative solubility at the desired temperature and pressure is recommended.

Experimental Protocols: Determination of Solid Solubility in an Organic Solvent

While specific experimental protocols for determining the solubility of DODAC in the aforementioned organic solvents are not detailed in the available literature, a general methodology for determining the solubility of a solid compound in an organic solvent can be reliably applied. The following protocol outlines a standard procedure.

Principle

The equilibrium solubility is determined by preparing a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the solute in the clear supernatant is then quantified.

Materials and Apparatus

-

This compound (DODAC)

-

Organic solvent of interest (e.g., ethanol, chloroform)

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC-MS, UV-Vis spectrophotometer)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of DODAC into a series of vials.

-

Solvent Addition: Add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to determine the concentration of DODAC.[5][6]

-

Calculation: Calculate the solubility of DODAC in the organic solvent in the desired units (e.g., g/L, mg/mL) based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

This comprehensive guide provides an overview of the solubility of this compound in organic solvents based on available information. For specific formulation needs, it is highly recommended to perform experimental solubility studies to obtain precise quantitative data under the conditions of interest.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]

An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride (DODAC) as a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium chloride (DODAC), also known as distearyl dimethyl ammonium (B1175870) chloride (DSDMAC), is a versatile cationic surfactant belonging to the quaternary ammonium compound family. Its molecular structure, featuring a positively charged nitrogen atom connected to two long hydrophobic octadecyl chains and two smaller methyl groups, imparts amphiphilic properties that drive its surface-active behavior. This unique architecture makes DODAC a valuable component in a wide array of applications, ranging from fabric softeners and antistatic agents to sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the classification, physicochemical properties, and key applications of DODAC, with a focus on experimental protocols and the underlying mechanisms of action relevant to researchers and drug development professionals.

Surfactant Classification and Physicochemical Properties

DODAC is classified as a double-chain cationic surfactant. The permanent positive charge on the quaternary ammonium head group ensures its cationic nature across a wide pH range. This charge is pivotal to its interaction with negatively charged surfaces, a key aspect of its functionality.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₈₀ClN | [1] |

| Molecular Weight | 586.5 g/mol | [2] |

| Appearance | White to light yellow powder or waxy solid | [3] |

| Melting Point | 160 °C (320 °F; 433 K) | [2] |

| Krafft Temperature | ~33-35 °C (for DHTDMAC, of which DODAC is the major component) | [4] |

| Solubility | Virtually insoluble in water, soluble in organic solvents and hot water. | [3][5] |

Note: Data for some properties like Critical Micelle Concentration (CMC) and surface tension for pure DODAC are not consistently reported in readily available literature, as double-chain surfactants like DODAC often exhibit complex aggregation behavior, forming vesicles or bilayers rather than typical micelles in aqueous solutions.

Key Applications in Research and Drug Development

The unique properties of DODAC make it a valuable tool in various research and pharmaceutical applications.

Antimicrobial Agent

As a cationic surfactant, DODAC exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membranes.[6][7]

The antimicrobial action of DODAC is a multi-step process initiated by electrostatic interactions, leading to membrane destabilization and cell death.

Component of Liposomal Drug Delivery Systems

DODAC is utilized in the formulation of liposomes, which are artificial vesicles used to encapsulate and deliver therapeutic agents. The positive charge of DODAC can enhance the interaction of liposomes with negatively charged cell membranes, potentially improving drug uptake. It can also contribute to the stability of the liposomal structure. A common application is in the delivery of anticancer drugs like doxorubicin.[8][9]

The thin-film hydration method is a common technique for preparing liposomes incorporating DODAC for drug delivery.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of DODAC.

Determination of Critical Micelle Concentration (CMC) by Conductivity

Objective: To determine the concentration at which DODAC monomers begin to form aggregates (micelles or vesicles) in solution by measuring the change in electrical conductivity.

Materials:

-

This compound (DODAC)

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Thermostated water bath

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of DODAC (e.g., 10 mM) in deionized water. It may be necessary to gently heat the solution to ensure complete dissolution, then allow it to equilibrate to the desired temperature.

-

Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and the conductivity probe.

-

Allow the water to reach thermal equilibrium (e.g., 25 °C).

-

Record the initial conductivity of the water.

-

Make small, sequential additions of the DODAC stock solution to the water, allowing the solution to equilibrate and the conductivity reading to stabilize after each addition.

-

Record the conductivity and the total concentration of DODAC after each addition.

-

Continue this process until the concentration of DODAC is well above the expected CMC.

-

Plot the specific conductivity (κ) as a function of the DODAC concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[4][10]

Cytotoxicity Assessment using the MTT Assay

Objective: To evaluate the cytotoxic effect of DODAC on a cell line (e.g., HeLa) by measuring the metabolic activity of the cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (DODAC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7]

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare a series of dilutions of DODAC in culture medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of the DODAC dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[7]

-

Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the DODAC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Preparation of DODAC-Containing Liposomes by Thin-Film Hydration

Objective: To prepare unilamellar liposomes containing DODAC.

Materials:

-

Primary phospholipid (e.g., HSPC or DPPC)

-

Cholesterol

-

This compound (DODAC)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

-

Water bath

Procedure:

-

Weigh the desired amounts of the primary phospholipid, cholesterol, and DODAC. A common molar ratio might be, for example, 57:38:5 (phospholipid:cholesterol:DODAC).

-

Dissolve the lipid mixture in chloroform or a chloroform:methanol mixture in a round-bottom flask.[11][12]

-

Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, dry lipid film on the inner surface of the flask.[13][14]

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid phase transition temperature) to the flask.[15]

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[12]

-

The resulting liposome (B1194612) suspension can be stored at 4 °C.

Conclusion

This compound is a cationic surfactant with significant potential in both industrial and research settings. Its well-defined chemical structure and physicochemical properties, particularly its permanent positive charge and long hydrophobic chains, are the basis for its utility as an effective antimicrobial agent and as a component in advanced drug delivery systems. The experimental protocols detailed in this guide provide a foundation for researchers to characterize DODAC and to explore its applications in their respective fields. Further research into the specific interactions of DODAC with biological membranes and its formulation with a wider range of therapeutic agents will continue to expand its utility in drug development and beyond.

References

- 1. Salt-Induced Modulation of the Krafft Temperature and Critical Micelle Concentration of Benzyldimethylhexadecylammonium Chloride | Semantic Scholar [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Method of Determination of CMC | PPT [slideshare.net]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

Methodological & Application

Application Notes and Protocols for Dimethyldioctadecylammonium Chloride in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium (B77308) chloride (DDA), a cationic lipid, is a well-established component in the formulation of nanoparticles, particularly liposomes, for various biomedical applications.[1][2] Its positive charge facilitates the encapsulation and delivery of anionic molecules such as nucleic acids and proteins, and plays a crucial role in the function of these nanoparticles as vaccine adjuvants.[1][3] When combined with immunomodulators like trehalose (B1683222) dibehenate (TDB), DDA forms highly effective Cationic Adjuvant Formulations (CAFs) that enhance immune responses to subunit vaccines.[3][4]

These application notes provide detailed protocols for the synthesis of DDA-containing nanoparticles using the thin-film hydration method, a summary of their physicochemical characteristics, and an overview of their immunological mechanism of action.

Data Presentation: Physicochemical Properties of DDA-Based Nanoparticles

The following table summarizes the typical physicochemical characteristics of nanoparticles formulated with DDA, often in combination with TDB. These parameters are critical for the stability, efficacy, and safety of the nanoparticle formulations.

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| DDA/TDB Liposomes | 1920.0 ± 70.0 | Narrow | More cationic than DSPC/Chol or DOTAP/DC-Chol | [4] |

| DDA:TDB Multilamellar Vesicles (MLV) | 667.2 ± 72.6 | - | +46.26 ± 3.7 | [5] |

| DDA:TDB MLV with Ovalbumin | 1047.1 ± 135.8 | - | - | [5] |

| DDA:TDB Dehydration-Rehydration Vesicles (DRV) with Ovalbumin | 546 ± 23.7 | - | - | [5] |

Note: Particle size and zeta potential can be influenced by the presence of encapsulated or surface-adsorbed antigens and other formulation components.[5][6] A zeta potential value above +30 mV generally indicates good colloidal stability due to electrostatic repulsion between particles.[7][8]

Experimental Protocols

Protocol 1: Preparation of DDA-Based Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of DDA using the well-established thin-film hydration method.[9][10][11]

Materials:

-

Dimethyldioctadecylammonium chloride (DDA)

-

Trehalose dibehenate (TDB) (optional, for CAF formulations)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vacuum pump

-

Extruder with polycarbonate membranes (optional, for size reduction)

Procedure:

-

Lipid Dissolution: Dissolve DDA and other lipid components (e.g., TDB) in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Dry the lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.[9]

-

Hydration: Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or manual shaking to facilitate the formation of multilamellar vesicles (MLVs).[9][11]

-

Sizing (Optional): To obtain smaller, more uniform liposomes (unilamellar vesicles), the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10] This process is typically repeated for an odd number of passes to ensure homogeneity.

Visualizations

Experimental Workflow for DDA Liposome Synthesis

Caption: Workflow for DDA liposome synthesis and characterization.

Proposed Immunological Signaling Pathway of DDA-Adjuvanted Vaccines

Caption: Adjuvant mechanism of DDA-based nanoparticles.

Mechanism of Action as a Vaccine Adjuvant

The primary mechanism by which DDA-containing cationic liposomes exert their adjuvant effect is through the enhanced delivery of antigens to antigen-presenting cells (APCs), such as dendritic cells (DCs).[4][12] The positive surface charge of the DDA liposomes facilitates electrostatic interactions with the negatively charged cell membranes of APCs, leading to increased antigen uptake.[4][12]

Once internalized, the antigen is processed and presented on Major Histocompatibility Complex (MHC) class II molecules to T-helper (CD4+) cells.[12] DDA-based adjuvants have been shown to promote the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86.[13][14] This enhanced antigen presentation and co-stimulation leads to a robust activation of T-helper cells, which in turn orchestrate both humoral (Th2) and cellular (Th1) immune responses against the co-administered antigen.[1] Furthermore, DDA formulations can form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.[2][15]

References

- 1. DDA as an immunological adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Liposomes used as a vaccine adjuvant-delivery system: From basics to clinical immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 12. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Cationic DDA/TDB liposome as a mucosal vaccine adjuvant for uptake by dendritic cells in vitro induces potent humoural immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Gold Nanoparticles using Dimethyldioctadecylammonium Chloride (DODAC)

Introduction

Dimethyldioctadecylammonium chloride (DODAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphiphilic nature, characterized by a positively charged headgroup and two long hydrophobic octadecyl chains, allows it to self-assemble into micelles in aqueous solutions. This property makes DODAC a promising, although less commonly cited, candidate for the synthesis and stabilization of gold nanoparticles (AuNPs). In this role, DODAC is expected to function as a capping and structure-directing agent, analogous to other cationic surfactants like cetyltrimethylammonium bromide (CTAB) and didodecyldimethylammonium (B1216837) bromide (DDAB).

The primary mechanism involves the formation of DODAC micelles in solution, which act as templates for the nucleation and growth of AuNPs. The positively charged surface of the micelles electrostatically attracts and concentrates the negatively charged gold chloride precursor ions (AuCl₄⁻). Following the reduction of the gold ions by a reducing agent, the nascent gold atoms coalesce within the micellar structures. The DODAC molecules then adsorb onto the surface of the growing nanoparticles, forming a stabilizing bilayer that prevents aggregation through electrostatic repulsion and steric hindrance. The resulting DODAC-capped AuNPs are colloidally stable in aqueous solutions and possess a positive surface charge, making them suitable for various downstream applications in drug delivery, sensing, and catalysis, particularly where interaction with negatively charged biological membranes is desired.

Data Presentation

The following table summarizes quantitative data adapted from a synthesis protocol for gold nanoparticles using a structurally similar surfactant, didodecyldimethylammonium bromide (DDAB). These parameters provide a starting point for the synthesis using DODAC.

| Parameter | Value | Notes |

| Precursors | ||

| Gold(III) Chloride (HAuCl₄) | 0.048 M (stock solution) | Final concentration in the reaction mixture will be significantly lower. |

| DODAC | ~1.4 mM | This concentration is likely above the Critical Micelle Concentration (CMC) of DODAC, which is essential for micelle formation. The exact CMC for DODAC is not readily available in the literature, so this is an estimated effective concentration based on analogs. |

| Sodium Borohydride (B1222165) (NaBH₄) | 0.4 M (stock solution) | A strong reducing agent, freshly prepared and added dropwise to control the reaction rate. |

| Reaction Conditions | ||

| Temperature | Room Temperature (~25 °C) | The use of a strong reducing agent like NaBH₄ allows for synthesis at room temperature. |

| Reaction Time | < 1 hour | The reaction is typically rapid, with a color change indicating the formation of AuNPs. |

| Nanoparticle Properties | ||

| Expected Size | 5 - 15 nm | The final size can be influenced by the precise concentrations of reactants and the rate of addition of the reducing agent. |

| Surface Plasmon Resonance | ~520 nm | Characteristic of spherical gold nanoparticles of this size, resulting in a wine-red colored solution. |

| Surface Charge | Positive | Due to the bilayer of cationic DODAC on the nanoparticle surface. |

Experimental Protocols

Protocol 1: Synthesis of Spherical Gold Nanoparticles using DODAC

This protocol describes a method for the synthesis of spherical gold nanoparticles stabilized by DODAC in an aqueous solution.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (DODAC)

-

Sodium borohydride (NaBH₄)

-

Deionized (DI) water (18.2 MΩ·cm)

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

Pipettes

-

Spectrophotometer for UV-Vis analysis

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements (optional)

-

Transmission Electron Microscope (TEM) for imaging (optional)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.048 M stock solution of HAuCl₄ in DI water.

-

Prepare a ~2.8 mM stock solution of DODAC in DI water. Gentle heating may be required to fully dissolve the surfactant.

-

Freshly prepare a 0.4 M stock solution of NaBH₄ in ice-cold DI water immediately before use.

-

-

Reaction Setup:

-

In a clean glass vial, combine 30 mL of the ~2.8 mM DODAC stock solution with 30 mL of DI water to achieve a final DODAC concentration of ~1.4 mM.

-

Place the vial on a magnetic stirrer and stir vigorously.

-

-

Addition of Gold Precursor:

-

To the stirring DODAC solution, add 375 µL of the 0.048 M HAuCl₄ stock solution.

-

Allow the solution to mix for several minutes.

-

-

Reduction and Nanoparticle Formation:

-

While maintaining vigorous stirring, add 200 µL of the freshly prepared 0.4 M NaBH₄ solution drop by drop to the reaction mixture.

-

A rapid color change from yellow to wine-red should be observed, indicating the formation of gold nanoparticles.

-